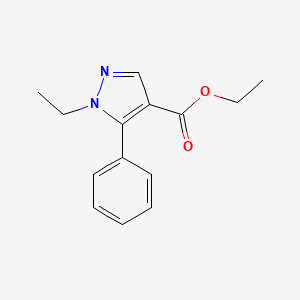

ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-ethyl-5-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-16-13(11-8-6-5-7-9-11)12(10-15-16)14(17)18-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALWQRARYOKRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)OCC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Pyrazole Derivatives

One of the classical approaches involves the alkylation of pre-formed pyrazole-4-carboxylate compounds with suitable alkylating agents. This method is well-documented in patent literature and chemical synthesis literature.

- Starting with a pyrazole-4-carboxylate (e.g., ethyl pyrazole-4-carboxylate),

- React with an alkyl halide (e.g., ethyl iodide or ethyl bromide),

- Under basic conditions, typically using potassium carbonate or sodium hydride as the base,

- Conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile,

- Reaction temperature generally ranges from room temperature to reflux conditions.

Pyrazole-4-carboxylate + Alkyl halide → Ethyl 1-alkyl-5-phenyl-1H-pyrazole-4-carboxylate

- The alkylation occurs at the nitrogen atom (N-1 position) of the pyrazole ring.

- The phenyl group at the 5-position is introduced via substitution on the precursor or through subsequent steps.

Cyclization of Hydrazine Derivatives with β-Dicarbonyl Compounds

Another prominent method involves constructing the pyrazole ring via cyclization reactions starting from hydrazines and β-dicarbonyl compounds.

- React phenylhydrazine with ethyl acetoacetate or similar β-dicarbonyl compounds,

- Under acidic or basic conditions, facilitating cyclization to form the pyrazole core,

- Followed by esterification and alkylation steps to introduce the ethyl and phenyl substituents at the desired positions.

Phenylhydrazine + Ethyl acetoacetate → Cyclization → Ethyl 5-phenylpyrazole-4-carboxylate

- Alkylate the N-1 position with ethyl groups using alkyl halides under basic conditions.

- Patent literature indicates that this method can be optimized to yield high purity compounds with controlled substituents.

Enolate Alkylation of Pyrazole-5-Carboxylic Esters

Based on patent US6297386B1, a notable method involves enolate chemistry:

- Generate the enolate of a pyrazole-5-carboxylic ester using a strong base such as sodium hydride (NaH),

- Alkylate with an alkylating agent (e.g., ethyl halides),

- This approach allows selective substitution at the N-1 position.

- Solvent: Dimethylformamide (DMF),

- Temperature: 80–140°C,

- Duration: 4 hours or more,

- Followed by purification via distillation or chromatography.

- High regioselectivity,

- Suitable for introducing various alkyl groups.

Multistep Synthesis via Precursor Intermediates

A multi-step synthesis involves:

- Formation of phenyl-substituted pyrazole intermediates,

- Functionalization at the 4-position with ester groups,

- Alkylation at the N-1 nitrogen with ethyl groups.

- Synthesis of phenylpyrazole intermediates via cyclization,

- Esterification to form pyrazole-4-carboxylates,

- Alkylation with ethyl halides to obtain the target compound.

Research Findings and Notes

- Patent US6297386B1 emphasizes enolate chemistry as an effective route for N-alkylation, providing high regioselectivity and yield.

- Synthesis pathways involving hydrazines and β-dicarbonyl compounds are versatile, allowing for diverse substitution patterns.

- Alkylation of pre-formed pyrazole derivatives remains the most straightforward method for introducing the ethyl groups at N-1 and the phenyl at C-5.

- Careful control of reaction conditions, especially temperature and choice of solvent, is critical to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the ester group to alcohols or other functional groups.

Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the potential of ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against breast and colon cancer cells, suggesting that this compound could be a lead for developing new anticancer agents .

Anti-inflammatory Properties

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Pesticide Development

In agricultural science, ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate has been explored as a potential pesticide. Its structural features may contribute to its effectiveness against specific pests while minimizing toxicity to non-target organisms. Research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce environmental impact .

Herbicide Potential

The compound's unique properties have also led to investigations into its use as a herbicide. Studies suggest that modifications to the pyrazole structure can improve herbicidal activity against common agricultural weeds, providing an avenue for developing more effective weed management solutions .

Biochemical Research

Buffering Agent in Cell Cultures

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is utilized as a non-ionic organic buffering agent in biological studies, particularly in cell culture applications. It helps maintain pH levels within the optimal range (6–8.5), which is crucial for various biochemical reactions and cellular processes . This application underscores the compound's versatility beyond traditional chemical uses.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in nucleophilic addition reactions, which are crucial for its biological activity . The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Observations:

- Position 1 Substitution: The ethyl group in the target compound enhances steric bulk compared to H-substituted analogs (e.g., ).

- Position 5 Functionalization: The phenyl group in the target compound contributes to hydrophobicity, whereas sulfamoyl () and cyano () groups introduce polarity and hydrogen-bonding capacity.

- Position 4 Modifications : The ethoxycarbonyl group is conserved in most analogs, but its replacement with phenylsulfonyl () significantly alters electronic properties and solubility.

Characterization Tools :

- X-ray Crystallography : Programs like SHELX () and Mercury () are critical for determining molecular packing and intermolecular interactions. For instance, the phenylsulfonyl group in likely induces distinct crystal packing due to its strong dipole .

- Spectroscopic Analysis : NMR and IR spectroscopy validate substituent positions, while mass spectrometry confirms molecular weights.

Biological Activity

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, effects on various cellular processes, and potential therapeutic applications.

Target Interactions

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate operates through interactions with various enzymes and receptors. It is primarily known to disrupt normal cellular processes by modulating enzyme activity involved in metabolic pathways, including oxidative stress responses and cell signaling pathways.

Biochemical Pathways

The compound has been shown to impact several biochemical pathways:

- Cell Wall Synthesis : Inhibition of enzymes responsible for bacterial cell wall synthesis.

- Protein Synthesis : Disruption of protein synthesis machinery in cells.

- DNA Replication : Interference with DNA replication processes, which is critical for cell division.

Antimicrobial Properties

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate exhibits notable antibacterial activity against several strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

These effects are attributed to the compound's ability to inhibit key enzymes necessary for bacterial growth and survival .

Anticancer Activity

The compound has demonstrated potential in cancer therapy by inducing apoptosis in cancer cells. It activates caspase-dependent pathways while inhibiting anti-apoptotic proteins, leading to programmed cell death. Additionally, it influences the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell proliferation and survival .

Cellular Effects

Research indicates that ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate affects various cellular processes:

- Cell Proliferation : Modulates the growth rate of different cell types.

- Apoptosis Induction : Promotes apoptosis in cancerous cells while sparing normal cells.

A study highlighted that prolonged exposure to this compound led to sustained changes in gene expression associated with metabolic activity .

Dosage Effects in Animal Models

Animal studies have revealed that the biological effects of this compound vary significantly with dosage:

- Low Doses : Exhibited beneficial anti-inflammatory and antioxidant properties.

- High Doses : Induced toxicity, including hepatotoxicity and nephrotoxicity, emphasizing the importance of optimizing dosage for therapeutic use .

Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate, and how is regioselectivity controlled?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. A typical route involves ethyl acetoacetate, an aryl hydrazine (e.g., phenylhydrazine), and a formamidine reagent like DMF-DMA (dimethylformamide dimethyl acetal). The reaction proceeds through enamine formation, followed by cyclization under acidic or basic conditions . Regioselectivity is influenced by substituent electronic effects and steric factors. For example, electron-withdrawing groups on the aryl hydrazine favor substitution at the less hindered pyrazole position. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize byproducts .

Advanced: How can computational modeling guide the optimization of reaction conditions for pyrazole derivatives like ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate?

Methodological Answer:

Density functional theory (DFT) calculations can predict transition states and intermediate stability to identify energetically favorable pathways. For instance, modeling the cyclocondensation reaction can reveal how substituents (e.g., ethyl vs. phenyl groups) affect activation barriers. Molecular electrostatic potential (MEP) maps help predict nucleophilic/electrophilic sites, aiding in regioselectivity control. Experimental validation via NMR and X-ray crystallography (as in ) is then used to confirm computational predictions .

Basic: What spectroscopic techniques are used to characterize ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate?

Methodological Answer:

- NMR : H and C NMR identify substituent positions (e.g., ethyl vs. phenyl groups) via chemical shifts and coupling patterns. For example, the ester carbonyl appears at ~165–170 ppm in C NMR .

- IR : Stretching frequencies for C=O (~1700 cm) and C=N (~1600 cm) confirm functional groups.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in analogous compounds .

Advanced: How do structural modifications (e.g., substituent position) impact the biological activity of pyrazole derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies compare analogs with varied substituents:

Basic: What safety protocols are recommended for handling pyrazole derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (critical for compounds with acute toxicity, as in ).

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., nitrogen oxides) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced: How can contradictory bioactivity data in pyrazole derivatives be resolved?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Strategies include:

Reproducibility Checks : Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .

Target Validation : CRISPR/Cas9 knockout models confirm if observed activity is target-specific .

Basic: What analytical methods are used to quantify ethyl 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylate in complex mixtures?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the compound from byproducts. Mobile phases often use acetonitrile/water gradients .

- GC-MS : Suitable for volatile derivatives (e.g., after silylation of the ester group) .

Advanced: How can cross-coupling reactions functionalize the pyrazole core for drug discovery?

Methodological Answer:

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups at the 5-position. Key steps:

Halogenation : Introduce bromide at C5 using NBS (N-bromosuccinimide).

Coupling : React with boronic acids under Pd(PPh) catalysis.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates products .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis.

- Light Sensitivity : Amber vials avoid photodegradation, especially for compounds with nitro or carbonyl groups .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

Electron-withdrawing groups (e.g., –NO) at the phenyl ring activate the pyrazole core for nucleophilic attack at C4. Hammett plots correlate substituent σ values with reaction rates. For example, methoxy groups (σ = –0.27) deactivate the ring, slowing hydrolysis of the ester group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.